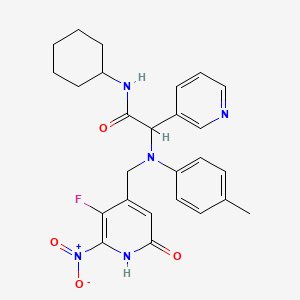

SARS-CoV-2-IN-50

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H28FN5O4 |

|---|---|

Molecular Weight |

493.5 g/mol |

IUPAC Name |

N-cyclohexyl-2-[N-[(3-fluoro-2-nitro-6-oxo-1H-pyridin-4-yl)methyl]-4-methylanilino]-2-pyridin-3-ylacetamide |

InChI |

InChI=1S/C26H28FN5O4/c1-17-9-11-21(12-10-17)31(16-19-14-22(33)30-25(23(19)27)32(35)36)24(18-6-5-13-28-15-18)26(34)29-20-7-3-2-4-8-20/h5-6,9-15,20,24H,2-4,7-8,16H2,1H3,(H,29,34)(H,30,33) |

InChI Key |

LGPNCXJYNYLBET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=CC(=O)NC(=C2F)[N+](=O)[O-])C(C3=CN=CC=C3)C(=O)NC4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Target Identification and Validation of a SARS-CoV-2 Main Protease Inhibitor (Nirmatrelvir as a Case Study)

Disclaimer: The compound "SARS-CoV-2-IN-50" does not correspond to a publicly documented antiviral agent. Therefore, this guide utilizes Nirmatrelvir (PF-07321332), the active component of Paxlovid, as a representative case study to illustrate the principles of target identification and validation for a SARS-CoV-2 inhibitor. Nirmatrelvir is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2]

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) pandemic spurred an urgent global effort to develop effective antiviral therapies. A key strategy in this endeavor is the targeted inhibition of viral enzymes essential for replication. The SARS-CoV-2 main protease (Mpro) represents a prime antiviral target due to its critical role in the viral life cycle and the absence of close human homologues, which minimizes the potential for off-target effects.[3][4] Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins required for viral replication and transcription.[1][3][5] Inhibition of Mpro activity effectively blocks the viral replication process.[3][6]

Nirmatrelvir is a peptidomimetic, covalent inhibitor designed to fit into the active site of Mpro.[7][8] It forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its enzymatic function.[7] Due to its rapid metabolism in vivo by the cytochrome P450 3A4 (CYP3A4) enzyme, Nirmatrelvir is co-administered with a low dose of Ritonavir, a potent CYP3A4 inhibitor.[3][6][9] Ritonavir serves as a pharmacokinetic enhancer, slowing the metabolism of Nirmatrelvir and maintaining its plasma concentrations at therapeutic levels.[3][6][9]

This technical guide provides an in-depth overview of the target identification and validation process for a SARS-CoV-2 Mpro inhibitor, using Nirmatrelvir as a detailed example. It includes summaries of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The efficacy of an antiviral compound is quantified through various in vitro assays. For an enzyme inhibitor like Nirmatrelvir, key metrics include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) in biochemical assays, as well as the half-maximal effective concentration (EC50) in cell-based antiviral assays.

Table 1: Biochemical Potency of Nirmatrelvir against SARS-CoV-2 Mpro

| Parameter | Value (nM) | Assay Type | Target | Reference |

| Ki | 0.933 | FRET-based enzymatic assay | Wild-type Mpro | [10][11] |

| Ki | 0.635 | FRET-based enzymatic assay | Omicron (P132H) Mpro | [10][11] |

| IC50 | 23.4 | Biochemical assay | Wild-type Mpro | [3] |

| IC50 | 50 | Dose-response curve | Wild-type 3CLpro | [12] |

Table 2: Antiviral Activity of Nirmatrelvir in Cell-Based Assays

| Cell Line | EC50 (µM) | Virus Strain | Reference |

| Calu-3 | 0.45 | SARS-CoV-2 | [13][14] |

| Huh7 | 0.29 | Human Coronavirus 229E | [13][14] |

| Huh7 | 0.09 | Human Coronavirus OC43 | [13][14] |

| VeroE6 | 4.4 | SARS-CoV-2 | [6] |

| A549-hACE2 | 0.08 | SARS-CoV-2 | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental processes is crucial for understanding the target validation of an antiviral compound.

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by Nirmatrelvir.

Caption: Workflow for Mpro inhibitor target validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide step-by-step protocols for the key assays used in the characterization of a SARS-CoV-2 Mpro inhibitor.

Recombinant SARS-CoV-2 Mpro Expression and Purification

This protocol describes the expression of SARS-CoV-2 Mpro in E. coli and its subsequent purification.[1][7][9]

Materials:

-

pET expression vector containing the SARS-CoV-2 Mpro gene

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotic (e.g., ampicillin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

-

Ni-NTA affinity chromatography column

-

Binding buffer (e.g., 25 mM Tris pH 8.0, 0.5 M NaCl, 5 mM imidazole)

-

Wash buffer (e.g., binding buffer with 20-40 mM imidazole)

-

Elution buffer (e.g., binding buffer with 250-500 mM imidazole)

-

Size-exclusion chromatography column

Procedure:

-

Transformation: Transform the Mpro expression vector into E. coli BL21(DE3) competent cells and plate on LB agar with the selective antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a large volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein Expression: Induce Mpro expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to culture for 16-20 hours at a reduced temperature (e.g., 18°C).

-

Cell Harvesting: Harvest the bacterial cells by centrifugation. The cell pellet can be stored at -80°C.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble Mpro.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged Mpro using the elution buffer.

-

Tag Cleavage (Optional): If the construct includes a cleavable tag, incubate the eluted protein with the appropriate protease (e.g., TEV or PreScission protease).

-

Size-Exclusion Chromatography: Further purify the Mpro protein using a size-exclusion chromatography column to remove aggregates and remaining impurities.

-

Concentration and Storage: Concentrate the purified Mpro and store it in a suitable buffer (e.g., containing glycerol) at -80°C.

Mpro FRET-Based Enzymatic Inhibition Assay

This assay measures the enzymatic activity of Mpro and the inhibitory effect of compounds using a fluorescence resonance energy transfer (FRET) peptide substrate.[8][10]

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 20% glycerol)

-

Nirmatrelvir or other test compounds

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Nirmatrelvir or the test compound in DMSO and then dilute further in the assay buffer.

-

Enzyme Preparation: Dilute the purified Mpro to the desired final concentration (e.g., 5 nM) in the assay buffer.[15]

-

Reaction Setup: In a 384-well plate, add the diluted Mpro enzyme to each well.

-

Inhibitor Incubation: Add the serially diluted compound to the wells containing the enzyme. Include control wells with DMSO (no inhibitor) and wells with no enzyme (background). Incubate the plate for a defined period (e.g., 20 minutes) at room temperature.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells to a final concentration of, for example, 30 µM.[8]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time (e.g., 15 minutes) using a fluorescence plate reader.[10]

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of the fluorescence signal over time) for each well.

-

Normalize the velocities to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and fit the data to the Morrison equation.[8]

-

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit viral replication in a cellular context.[16]

Materials:

-

Susceptible host cell line (e.g., Vero E6 or Calu-3 cells)

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

SARS-CoV-2 virus stock

-

Nirmatrelvir or other test compounds

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed the host cells into multi-well plates (e.g., 12-well plates) and grow them until they form a confluent monolayer.

-

Virus Infection: Remove the culture medium and infect the cell monolayers with a known amount of SARS-CoV-2 (e.g., at a multiplicity of infection that yields a countable number of plaques). Incubate for a set period (e.g., 1-3 hours) to allow for viral entry.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After the infection period, remove the virus inoculum and add the medium containing the different concentrations of the compound to the respective wells.

-

Overlay Application: After a short incubation with the compound, remove the medium and add the overlay medium. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days (e.g., 3 days) at 37°C in a CO2 incubator to allow for plaque formation.

-

Plaque Visualization:

-

Fix the cells with a fixative solution (e.g., 4% formaldehyde).

-

Remove the overlay and stain the cells with crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

-

Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

The target identification and validation of a SARS-CoV-2 inhibitor is a multi-step process that combines biochemical and cell-based assays to confirm the mechanism of action and quantify the potency of the compound. As demonstrated with the case study of Nirmatrelvir, a successful antiviral candidate must exhibit potent and specific inhibition of its intended viral target, in this case, the main protease (Mpro). The detailed protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to evaluate and advance novel antiviral therapies against SARS-CoV-2 and other emerging viral threats. The robust validation of Nirmatrelvir's activity against Mpro has been a cornerstone of its clinical success in treating COVID-19.

References

- 1. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Nirmatrelvir-resistant SARS-CoV-2 variants with high fitness in an infectious cell culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]

- 8. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Expression, purification, and biophysical characterization of recombinant MERS-CoV main (Mpro) protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

No Publicly Available Data on "SARS-CoV-2-IN-50" Binding to Spike Protein

Extensive searches for a compound designated "SARS-CoV-2-IN-50" and its binding affinity to the SARS-CoV-2 spike protein have yielded no specific results. This designation does not appear in publicly accessible scientific literature or databases in the context of spike protein interaction.

However, research on SARS-CoV-2 inhibitors has identified a potent compound designated "50 " that targets the SARS-CoV-2 main protease (Mpro) , also known as 3CL protease (3CLpro). This guide provides a detailed overview of the available technical information on this Mpro inhibitor as a potentially related subject of interest.

Technical Guide: Compound "50," a Potent SARS-CoV-2 Main Protease (Mpro) Inhibitor

This document details the biochemical properties and experimental characterization of compound 50 , a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro).

Quantitative Data Summary

The inhibitory activity of compound 50 against the SARS-CoV-2 Mpro has been quantified to determine its potency.

| Compound | Target | Assay Type | IC50 (nM) |

| 50 | SARS-CoV-2 Main Protease (Mpro) | FRET-based Enzymatic Assay | 56 |

Mechanism of Action

Compound 50 functions as a non-covalent inhibitor of the SARS-CoV-2 main protease. Mpro is a critical enzyme for the virus's life cycle as it cleaves viral polyproteins into functional proteins required for viral replication. By binding to the active site of Mpro, compound 50 blocks this cleavage process, thereby inhibiting viral replication.

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by Compound 50.

Experimental Protocols

The primary method used to determine the inhibitory potency of compound 50 was a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.

FRET-Based Mpro Enzymatic Assay

-

Objective: To measure the enzymatic activity of Mpro in the presence of an inhibitor and determine the inhibitor's IC50 value.

-

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore due to their proximity (FRET). Upon cleavage of the substrate by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of fluorescence increase is proportional to the enzymatic activity.

-

Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme.

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

-

Test compound (Compound 50 ) at various concentrations.

-

Control inhibitor (e.g., GC376).

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

A solution of the Mpro enzyme is pre-incubated with varying concentrations of compound 50 (or DMSO as a vehicle control) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature in the assay plate.

-

The enzymatic reaction is initiated by adding the FRET peptide substrate to each well.

-

The increase in fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).

-

The initial reaction velocities (rates) are calculated from the linear portion of the fluorescence versus time curves.

-

The percentage of inhibition for each concentration of compound 50 is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response curve (percent inhibition versus inhibitor concentration) to a suitable equation (e.g., four-parameter logistic equation).

-

SARS-CoV-2-IN-50: A Computationally Designed Covalent Inhibitor Targeting the Main Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SARS-CoV-2-IN-50, also identified as compound X77C, is a computationally designed, potential covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. Arising from in silico modifications of the non-covalent inhibitor X77, this compound represents a targeted approach to developing potent antiviral agents. This technical guide provides a comprehensive overview of the available information on this compound, including its design, predicted mechanism of action, and the experimental context provided by its parent compound, X77. While experimental validation and quantitative bioactivity data for this compound are not yet publicly available, this document furnishes detailed, representative experimental protocols for assessing the inhibitory activity of such compounds against SARS-CoV-2 Mpro. The enclosed diagrams, generated using the DOT language, visualize the key concepts and workflows pertinent to the study of this and similar protease inhibitors.

Introduction to SARS-CoV-2 Proteases

The SARS-CoV-2 genome encodes two crucial viral proteases: the main protease (Mpro), also known as 3C-like protease (3CLpro), and the papain-like protease (PLpro)[1]. These enzymes are vital for the viral life cycle as they process the viral polyproteins translated from the viral RNA into functional non-structural proteins required for viral replication and transcription[2][3][4]. Due to their essential role and high conservation among coronaviruses, Mpro and PLpro are prime targets for the development of antiviral therapeutics[1][5].

This compound (X77C): A Computationally Derived Inhibitor

This compound (Compound X77C) is a novel, potential covalent inhibitor of SARS-CoV-2 Mpro that was computationally designed[6][7][8]. It was derived from the known non-covalent Mpro inhibitor, X77[6][7][8]. The design of X77C involved the introduction of a "warhead" capable of forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro[6][7][8].

The Parent Compound: X77

To understand the rationale behind the design of this compound, it is essential to consider its parent compound, X77 (also known as SARS-CoV-2 Mpro-IN-24). X77 is a non-covalent inhibitor of SARS-CoV-2 Mpro[2].

Table 1: Quantitative Data for the Parent Compound, X77

| Compound | Target | Assay Type | IC50 | Kd | Reference |

| X77 | SARS-CoV-2 Mpro | Enzymatic Assay | 2.8 µM | - | [2] |

| X77 | SARS-CoV Mpro | Enzymatic Assay | 3.4 µM | - | [2] |

| X77 | SARS-CoV-2 Mpro | Binding Assay | - | 0.057 µM | [9] |

Predicted Mechanism of Action of this compound (X77C)

Computational simulations predict that this compound (X77C) acts as a covalent inhibitor of Mpro[6][7][8]. The proposed mechanism involves a nucleophilic aromatic substitution (SNAr) reaction. The reaction is initiated by a nucleophilic attack from the thiolate group of the deprotonated catalytic cysteine (Cys145) on the inhibitor[6][7]. This leads to the formation of a stable covalent adduct, thereby irreversibly inactivating the enzyme[6][7][8].

Experimental Protocols for Mpro Inhibition Assays

While specific experimental data for this compound is not available, the following are detailed, representative protocols for fluorescence-based assays commonly used to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay measures the cleavage of a fluorogenic peptide substrate by Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT

-

Test compound (e.g., this compound)

-

Positive control inhibitor (e.g., Nirmatrelvir)

-

DMSO (for compound dilution)

-

384-well, black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.

-

Add 10 µL of Mpro solution (final concentration ~0.5 µM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the FRET substrate (final concentration ~10-20 µM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30-60 minutes in a kinetic mode.

-

The rate of reaction is determined from the linear phase of the fluorescence increase over time.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the percent inhibition versus compound concentration data to a four-parameter logistic equation.

Fluorescence Polarization (FP)-Based Assay

This high-throughput screening method measures the change in polarization of a fluorescently labeled peptide probe upon cleavage by Mpro[1].

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FP probe (e.g., FITC-AVLQSGFRKK-Biotin)

-

Assay Buffer: 50 mM Tris-HCl pH 7.3, 200 mM NaCl, 5 mM EDTA, 1 mM DTT

-

Test compound

-

Streptavidin

-

384-well, black, non-binding assay plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

Add 10 µL of the Mpro solution (final concentration ~100 nM) to each well, followed by 5 µL of the diluted test compound.

-

Incubate at room temperature for 30 minutes.

-

Add 5 µL of the FP probe solution (final concentration ~50 nM) to initiate the reaction and incubate for 60 minutes.

-

Stop the reaction by adding 10 µL of streptavidin solution.

-

Measure the fluorescence polarization (mP) value (Excitation: ~485 nm, Emission: ~535 nm).

-

Calculate IC50 values based on the decrease in mP values with increasing inhibitor concentration.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows.

Caption: Logical relationship between X77 and this compound.

Caption: Predicted covalent inhibition mechanism of this compound.

Caption: General experimental workflow for an Mpro FRET assay.

Conclusion and Future Directions

This compound (X77C) represents a promising, computationally designed covalent inhibitor of the SARS-CoV-2 main protease. While its design is rationally based on the structure of the known non-covalent inhibitor X77, experimental validation of its synthesis, inhibitory potency, and antiviral activity is a critical next step. The detailed experimental protocols provided in this guide offer a clear path for such validation studies. Future research should focus on the chemical synthesis of this compound and its subsequent characterization in biochemical and cell-based assays to determine its IC50 and EC50 values. These studies will be essential to ascertain whether the computational design of this compound translates into a potent and viable antiviral candidate.

References

- 1. [PDF] Computationally driven discovery of SARS-CoV-2 Mpro inhibitors: from design to experimental validation | Semantic Scholar [semanticscholar.org]

- 2. Computationally driven discovery of SARS-CoV-2 Mpro inhibitors: from design to experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Single-Molecule Magnetoluminescence from a Spatially Confined Persistent Diradical Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-COVID-19 activity of some benzofused 1,2,3-triazolesulfonamide hybrids using in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

Technical Whitepaper: Preclinical Assessment of SARS-CoV-2 Inhibitors on Viral Entry and Replication

Disclaimer: The compound "SARS-CoV-2-IN-50" does not correspond to a known molecule in publicly available scientific literature. This document serves as a representative technical guide outlining the core principles and methodologies for evaluating a novel inhibitor of SARS-CoV-2, using hypothetical data for a compound designated "this compound."

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred unprecedented research into antiviral therapeutics.[1][2] The viral life cycle, from host cell entry to replication and egress, presents multiple targets for therapeutic intervention.[3][4] This document outlines the preclinical evaluation of a hypothetical novel inhibitor, this compound, focusing on its effects on viral entry and replication. The methodologies and data presentation herein are representative of a standard preclinical assessment for drug development professionals and researchers in the field.

SARS-CoV-2 is an enveloped, positive-sense single-stranded RNA virus.[1][5] Its genome encodes for structural proteins, including the Spike (S), Envelope (E), Membrane (M), and Nucleocapsid (N) proteins, as well as non-structural proteins that form the replication-transcription complex.[3][5][6]

Overview of SARS-CoV-2 Viral Entry and Replication

Viral Entry

The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the binding of the viral Spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[3][7][8] This interaction is a primary determinant of viral tropism.[8] Following receptor binding, the S protein is cleaved by host proteases, such as TMPRSS2 at the cell surface or cathepsins in the endosomes, which facilitates the fusion of the viral and host cell membranes.[7][8][9] This fusion event allows the release of the viral RNA into the cytoplasm.[7][8]

Viral Replication

Once in the cytoplasm, the viral genomic RNA is translated to produce two large polyproteins, pp1a and pp1ab.[5][10] These polyproteins are then cleaved by viral proteases, mainly Mpro (3CLpro) and PLpro, into 16 non-structural proteins (nsps).[4][5] These nsps assemble to form the replication-transcription complex (RTC), which includes the RNA-dependent RNA polymerase (RdRp).[5] The RTC is responsible for replicating the viral genome and transcribing a set of subgenomic RNAs that are translated into the structural and accessory proteins.[6][10] The newly synthesized genomic RNA and structural proteins are then assembled into new virions, which are released from the cell through exocytosis.[6][7]

Quantitative Efficacy of this compound

The antiviral activity and cytotoxicity of the hypothetical inhibitor this compound were assessed in various cell-based assays. The following table summarizes the quantitative data obtained.

| Assay Type | Description | Cell Line | Endpoint | This compound Result |

| Viral Entry Inhibition | Measures the inhibition of viral entry using pseudotyped viruses expressing the SARS-CoV-2 Spike protein. | HEK293T-ACE2 | IC50 (Half-maximal Inhibitory Concentration) | 1.2 µM |

| Viral Replication Inhibition | Quantifies the reduction in infectious virus production. | Vero E6 | EC50 (Half-maximal Effective Concentration) | 0.8 µM |

| Viral RNA Replication Inhibition | Measures the reduction in viral RNA levels within the host cell. | Calu-3 | EC50 (Half-maximal Effective Concentration) | 0.6 µM |

| Cytotoxicity | Assesses the toxic effect of the compound on host cells. | Vero E6, Calu-3 | CC50 (Half-maximal Cytotoxic Concentration) | > 50 µM |

| Selectivity Index (SI) | Ratio of CC50 to EC50, indicating the therapeutic window. | - | SI = CC50 / EC50 | > 62.5 |

Detailed Experimental Protocols

Pseudovirus Neutralization Assay

This assay evaluates the inhibitory effect of a compound on the S protein-mediated viral entry.

-

Cells and Reagents: HEK293T-ACE2 cells, lentiviral particles pseudotyped with SARS-CoV-2 S protein and expressing a luciferase reporter gene, cell culture medium, and this compound.

-

Procedure:

-

Seed HEK293T-ACE2 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Incubate the pseudovirus with the diluted compound or control for 1 hour at 37°C.

-

Add the virus-compound mixture to the cells.

-

Incubate for 48 hours.

-

Measure luciferase activity, which is proportional to the efficiency of viral entry.

-

Calculate the IC50 value by fitting the dose-response curve.

-

Plaque Reduction Neutralization Test (PRNT)

This is the gold standard assay for quantifying the inhibition of infectious virus replication.

-

Cells and Reagents: Vero E6 cells, wild-type SARS-CoV-2, cell culture medium, this compound, and overlay medium (containing agarose or methylcellulose).

-

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound.

-

Incubate a known titer of SARS-CoV-2 with the diluted compound or control for 1 hour at 37°C.

-

Infect the Vero E6 cell monolayers with the virus-compound mixture.

-

After 1 hour of adsorption, remove the inoculum and add the overlay medium.

-

Incubate for 2-3 days until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the EC50 value based on the reduction in plaque numbers compared to the control.

-

Quantitative Reverse Transcription PCR (qRT-PCR) Assay

This assay measures the effect of the compound on the replication of viral RNA.

-

Cells and Reagents: Calu-3 (human lung epithelial) cells, wild-type SARS-CoV-2, cell culture medium, this compound, and RNA extraction and qRT-PCR reagents.

-

Procedure:

-

Seed Calu-3 cells in 24-well plates.

-

Pre-treat cells with serial dilutions of this compound for 2 hours.

-

Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).

-

After 24-48 hours, lyse the cells and extract total RNA.

-

Perform qRT-PCR using primers specific for a SARS-CoV-2 gene (e.g., N gene) to quantify viral RNA levels.

-

Normalize the viral RNA levels to a host housekeeping gene.

-

Calculate the EC50 value from the dose-response curve.

-

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cells and Reagents: Vero E6 or Calu-3 cells, cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed cells in 96-well plates.

-

Add serial dilutions of this compound to the cells.

-

Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Add the cell viability reagent and measure the signal (e.g., luminescence or fluorescence), which is proportional to the number of viable cells.

-

Calculate the CC50 value from the dose-response curve.

-

Visualizations

Caption: Workflow for Antiviral Efficacy Testing.

Caption: Hypothetical Mechanism of Viral Entry Inhibition.

Caption: Relationship between Efficacy, Toxicity, and Selectivity.

References

- 1. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 2. COVID-19 - Wikipedia [en.wikipedia.org]

- 3. Pharmacological therapies and drug development targeting SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 Infection and Antiviral Strategies: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccjm.org [ccjm.org]

- 8. How SARS-CoV-2 (COVID-19) spreads within infected hosts — what we know so far - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. news-medical.net [news-medical.net]

SARS-CoV-2-IN-50: A Computationally Designed Covalent Inhibitor of the Main Protease – A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SARS-CoV-2-IN-50, also known as Compound X77C, is a computationally designed, potential covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its predicted mechanism of action and the standardized experimental protocols required for its in vitro validation. As of the date of this publication, experimentally determined in vitro antiviral activity data for this compound has not been reported in peer-reviewed literature. The information presented herein is based on computational modeling studies and established methodologies for the evaluation of SARS-CoV-2 inhibitors.

Introduction

The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a key therapeutic target for the development of antiviral agents against COVID-19. Mpro is essential for the processing of viral polyproteins into functional proteins required for viral replication and transcription. Its inhibition blocks the viral life cycle, making it an attractive target for drug development.

This compound (X77C) was computationally designed based on the structure of a non-covalent inhibitor, X77, by introducing a reactive warhead to enable covalent bonding with the catalytic cysteine residue (Cys145) in the Mpro active site. Computational simulations predict that this compound can form a stable covalent adduct with Mpro, suggesting its potential as an effective inhibitor.[1][2][3][4] This document outlines the theoretical basis for its activity and the necessary experimental framework for its validation.

Predicted Mechanism of Action: Covalent Inhibition of Mpro

Computational studies, specifically quantum mechanics/molecular mechanics (QM/MM) simulations, predict that this compound inhibits Mpro through a covalent mechanism.[1][2][3] The proposed mechanism is initiated by a nucleophilic attack from the thiolate group of the deprotonated Cys145 residue within the Mpro catalytic dyad (Cys145-His41) on the inhibitor.[1][3]

The reaction of this compound with Mpro is predicted to follow a nucleophilic aromatic substitution (SNAr) mechanism, leading to the formation of a stable covalent bond between the inhibitor and the Cys145 residue.[3][4] This irreversible binding is expected to inactivate the enzyme, thereby halting the processing of viral polyproteins and inhibiting viral replication.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A potential allosteric inhibitor of SARS-CoV-2 main protease (Mpro) identified through metastable state analysis [frontiersin.org]

- 3. Identification of an Antiviral Compound from the Pandemic Response Box that Efficiently Inhibits SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Structure-Activity Relationship of Aldehyde-Based SARS-CoV-2 Main Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent series of aldehyde-based covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. The information presented herein is synthesized from key studies, offering a comprehensive resource for researchers in the field of antiviral drug discovery.

Introduction

The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins essential for the virus's life cycle. Its highly conserved nature among coronaviruses and the absence of a close human homolog make it an attractive target for antiviral therapeutics. This guide focuses on a series of peptidomimetic aldehyde inhibitors, exemplified by the lead compounds 11a and 11b , which demonstrate potent inhibition of Mpro and significant antiviral activity.[1] These compounds act as covalent inhibitors, forming a thiohemiketal adduct with the catalytic cysteine residue (Cys145) in the Mpro active site.

Core Structure-Activity Relationship (SAR)

The development of this inhibitor series was guided by a structure-based design approach, systematically exploring modifications at the P1, P2, and P3 positions of the peptidomimetic scaffold to optimize binding and activity. The general scaffold consists of a reactive aldehyde "warhead," a P1 glutamine surrogate, and variable P2 and P3 moieties that interact with the corresponding S1, S2, and S4 subsites of the Mpro active site.

Quantitative SAR Data

The following table summarizes the in vitro enzymatic inhibitory activity (IC50) against SARS-CoV-2 Mpro and the antiviral activity (EC50) in Vero E6 cells for key compounds in this series.

| Compound | P2 Moiety | P3 Moiety | Mpro IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) |

| 11a | Cyclohexyl | Indole | 0.053 ± 0.005 | 0.53 ± 0.01 | >100 |

| 11b | 3-Fluorophenyl | Indole | 0.040 ± 0.002 | 0.72 ± 0.09 | >100 |

Data synthesized from publicly available research.[1]

Key Observations:

-

P2 Position: The nature of the P2 substituent significantly influences the inhibitory potency. Both the aliphatic cyclohexyl group in 11a and the aromatic 3-fluorophenyl group in 11b are well-tolerated and result in potent enzymatic inhibition. This suggests that the S2 subsite of the Mpro active site can accommodate both hydrophobic and aromatic moieties.

-

P3 Position: The indole group at the P3 position appears to be a favorable substitution, likely forming beneficial interactions within the S4 subsite of the protease.

-

Antiviral Activity: Both lead compounds, 11a and 11b , exhibit potent antiviral activity in a cell-based assay, with EC50 values in the sub-micromolar range.[1]

-

Toxicity: Importantly, neither compound demonstrated significant cytotoxicity at the concentrations tested, indicating a favorable preliminary safety profile.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this inhibitor series.

SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of recombinant SARS-CoV-2 Mpro.

Workflow:

Caption: Workflow for the FRET-based Mpro enzymatic assay.

Methodology:

-

Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

SARS-CoV-2 Mpro: Recombinant enzyme is diluted in assay buffer to the desired final concentration.

-

FRET Substrate: A fluorescently labeled peptide substrate, such as MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2, is used. Upon cleavage by Mpro, the fluorophore (MCA) and quencher (Dnp) are separated, resulting in an increase in fluorescence.

-

Inhibitor Compounds: Compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in assay buffer.

-

-

Procedure:

-

In a 96-well plate, add the SARS-CoV-2 Mpro solution to each well.

-

Add the serially diluted inhibitor compounds or DMSO (as a negative control) to the wells.

-

Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal increase over time.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.

-

IC50 values are determined by fitting the dose-response curve of percent inhibition versus inhibitor concentration to a suitable equation (e.g., four-parameter logistic regression).

-

Cell-Based Antiviral Assay (CPE Reduction Assay)

This assay evaluates the ability of the compounds to inhibit SARS-CoV-2 replication in a cellular context.

Workflow:

Caption: Workflow for the cell-based antiviral CPE reduction assay.

Methodology:

-

Cell Culture:

-

Vero E6 cells are seeded in 96-well plates at an appropriate density to form a confluent monolayer.

-

Cells are incubated under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Infection and Treatment:

-

The cell culture medium is removed, and cells are treated with medium containing serially diluted inhibitor compounds.

-

Cells are then infected with a known titer of SARS-CoV-2.

-

Control wells include uninfected cells (cell control) and infected cells treated with DMSO (virus control).

-

The plates are incubated for 48-72 hours to allow for viral replication and the development of cytopathic effect (CPE).

-

-

Cytotoxicity and Antiviral Activity Measurement:

-

Cytotoxicity (CC50): A parallel plate of uninfected cells is treated with the same concentrations of the inhibitor compounds to assess their effect on cell viability.

-

Antiviral Activity (EC50): After the incubation period, the CPE is observed and quantified. Cell viability is measured using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) assay, which measures the activity of cellular dehydrogenases.

-

The absorbance is read on a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated for each compound concentration relative to the cell control.

-

EC50 values are determined by plotting the percentage of protection from CPE against the compound concentration and fitting the data to a dose-response curve.

-

CC50 values are determined by plotting the percentage of cell viability in uninfected cells against the compound concentration.

-

Logical Relationship of SAR

The structure-based design of these aldehyde inhibitors follows a logical progression of optimizing interactions within the Mpro active site.

Caption: Logical relationship of the key structural components to biological activity.

This diagram illustrates that the combination of a reactive aldehyde warhead with optimized P1, P2, and P3 moieties that effectively occupy their respective binding pockets in the Mpro active site leads to potent enzymatic inhibition and antiviral activity.

Conclusion

The aldehyde-based inhibitors, exemplified by compounds 11a and 11b , represent a promising class of covalent inhibitors of the SARS-CoV-2 main protease. Their potent enzymatic and cellular activity, coupled with a favorable preliminary safety profile, underscores the validity of the structure-based drug design approach employed in their development. This technical guide provides a foundational understanding of the structure-activity relationships within this series and details the key experimental protocols for their evaluation, serving as a valuable resource for the continued development of effective antiviral therapies against SARS-CoV-2 and future coronaviruses.

References

"SARS-CoV-2-IN-50" preliminary pharmacokinetic properties

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "SARS-CoV-2-IN-50." This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound name.

As a result, the requested in-depth technical guide or whitepaper on the preliminary pharmacokinetic properties, including data tables, experimental protocols, and visualizations, cannot be generated at this time due to the absence of source material.

Researchers, scientists, and drug development professionals seeking information on novel SARS-CoV-2 inhibitors are encouraged to consult peer-reviewed scientific journals, preprint servers, and established drug development databases for information on publicly disclosed compounds.

It is possible that the designation "this compound" is a misnomer, an internal project code not yet in the public domain, or a compound that has been discontinued in early-stage development without public disclosure. Without further identifying information, such as a chemical structure, alternative name, or associated research institution, a detailed report cannot be compiled.

Methodological & Application

Application Notes and Protocols: SARS-CoV-2 Inhibitor (IN-50) Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of antiviral therapeutics. A critical step in this process is the identification and characterization of compounds that can inhibit viral replication. Cell-based assays are indispensable tools for screening compound libraries and determining the potency of potential inhibitors. This document provides a detailed protocol for a cell-based assay to determine the 50% inhibitory concentration (IC50) of test compounds against SARS-CoV-2, along with relevant signaling pathways and data presentation guidelines.

The assay described herein is a quantitative method to measure the inhibition of SARS-CoV-2 replication in a permissive cell line. The readout for viral replication can be adapted, but this protocol will focus on a simplified quantitative real-time PCR (RT-qPCR) method to measure viral RNA in the cell culture supernatant, a technique that has been shown to be both accurate and suitable for higher-throughput applications.[1][2]

Signaling Pathway: SARS-CoV-2 Cell Entry

The entry of SARS-CoV-2 into host cells is a primary target for antiviral drugs. The process is initiated by the binding of the viral Spike (S) protein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[3][4][5] Following receptor binding, the S protein is cleaved by host proteases, such as TMPRSS2 at the cell surface or cathepsins in the endosomes, which facilitates the fusion of the viral and cellular membranes and the release of the viral genome into the cytoplasm.[3][5][6] Understanding this pathway is crucial for interpreting the mechanism of action of entry inhibitors.

References

- 1. scite.ai [scite.ai]

- 2. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Structural View of SARS-CoV-2 RNA Replication Machinery: RNA Synthesis, Proofreading and Final Capping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell entry by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. inrae.fr [inrae.fr]

Application Notes and Protocols: SARS-CoV-2 Plaque Reduction Assay for Antiviral Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has underscored the urgent need for effective antiviral therapies. A critical step in the discovery and development of such therapies is the in vitro assessment of their efficacy in inhibiting viral replication. The plaque reduction neutralization test (PRNT) is the gold standard for quantifying infectious SARS-CoV-2 and determining the neutralizing capacity of antibodies or the inhibitory activity of antiviral compounds.[1][2][3] This document provides a detailed protocol for performing a SARS-CoV-2 plaque reduction assay, suitable for screening and characterizing potential antiviral agents like the hypothetical "SARS-CoV-2-IN-50".

The assay involves infecting a confluent monolayer of susceptible host cells with a known amount of SARS-CoV-2 in the presence of varying concentrations of the test compound. An immobilizing overlay is then applied to restrict the spread of the virus, leading to the formation of localized zones of cell death, or plaques.[4] The number of plaques is then counted, and the reduction in plaque formation in the presence of the compound is used to determine its antiviral activity.

Experimental Protocols

Materials and Reagents

-

Cell Line: Vero E6 cells (ATCC CRL-1586) are a commonly used cell line susceptible to SARS-CoV-2 infection.[5][6]

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) obtained from a reliable source like BEI Resources.[5] All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.[1]

-

Test Compound: "this compound" or other antiviral agents, prepared as a stock solution in a suitable solvent (e.g., DMSO).

-

Media and Buffers:

-

Cell Maintenance Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Infection Medium: DMEM with 2% FBS and 1% penicillin-streptomycin.

-

Overlay Medium: Infection medium containing 1% low melting point agarose or 1.2% microcrystalline cellulose (Avicel).[6][7]

-

Phosphate Buffered Saline (PBS).

-

-

Staining Solution: 0.7% to 1% Crystal Violet solution in 10% formalin or 20% methanol.[6][8]

-

Equipment:

-

12-well or 24-well tissue culture plates.

-

Biosafety cabinet.

-

CO2 incubator (37°C, 5% CO2).

-

Light microscope.

-

Pipettes and sterile, filtered pipette tips.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the SARS-CoV-2 plaque reduction assay.

Step-by-Step Protocol

-

Cell Seeding:

-

The day before the experiment, seed Vero E6 cells into 12-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 1 x 10^6 cells/well).[8]

-

Incubate overnight at 37°C with 5% CO2.

-

-

Preparation of Test Compound Dilutions:

-

On the day of the experiment, prepare serial dilutions of "this compound" in infection medium. The concentration range should be chosen to encompass the expected 50% inhibitory concentration (IC50).

-

-

Virus Inoculum Preparation:

-

Dilute the SARS-CoV-2 stock in infection medium to a concentration that will yield approximately 50 plaque-forming units (PFU) per well.[6]

-

-

Neutralization/Inhibition Reaction:

-

In a separate plate or tubes, mix equal volumes of each compound dilution with the diluted virus.

-

Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.[5][6]

-

-

Cell Infection:

-

After incubation, remove the cell maintenance medium from the Vero E6 cell monolayers.

-

Transfer the virus-compound mixtures to the corresponding wells of the cell culture plate.

-

Incubate for 1 hour at 37°C with 5% CO2 to allow for viral adsorption.[6]

-

-

Overlay Application:

-

After the adsorption period, carefully aspirate the inoculum from the wells.

-

Gently wash the monolayer once with DMEM.[6]

-

Overlay the cells with 1-2 mL of the semi-solid overlay medium (e.g., containing low melting point agarose or Avicel).[6] This prevents non-specific spread of the virus and ensures that plaques are formed from the initial infection events.

-

Allow the overlay to solidify at room temperature before returning the plates to the incubator.

-

-

Incubation:

-

Fixation and Staining:

-

After incubation, fix the cells by adding 10% formalin to each well and incubating for at least 1 hour (or overnight at 4°C).[6]

-

Carefully remove the overlay plugs.

-

Stain the cell monolayers with crystal violet solution for 15-30 minutes.[6]

-

Gently wash the wells with water to remove excess stain and allow the plates to dry.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control using the following formula:

-

% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

-

-

The IC50 value, which is the concentration of the compound that inhibits plaque formation by 50%, can be determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

-

Data Presentation

The quantitative results from the plaque reduction assay should be summarized in a clear and structured table. This allows for easy comparison of the antiviral activity of different compounds or the same compound under different conditions.

Table 1: Antiviral Activity of "this compound" against SARS-CoV-2

| Compound Concentration (µM) | Mean Plaque Count (n=3) | Standard Deviation | % Plaque Reduction |

| 0 (Virus Control) | 52 | 4.5 | 0% |

| 0.1 | 48 | 3.8 | 7.7% |

| 1 | 35 | 2.9 | 32.7% |

| 5 | 24 | 2.1 | 53.8% |

| 10 | 11 | 1.5 | 78.8% |

| 25 | 2 | 0.8 | 96.2% |

| 50 | 0 | 0 | 100% |

| IC50 (µM) | 4.5 | - | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathways Targeted by Antivirals

While the specific mechanism of action for a novel compound like "this compound" would require further investigation, antiviral drugs against SARS-CoV-2 can target various stages of the viral life cycle. A diagram illustrating potential targets is provided below.

Caption: Potential targets for antiviral intervention in the SARS-CoV-2 life cycle.

Potential mechanisms of action for an antiviral compound include:

-

Blocking Viral Entry: Inhibiting the interaction between the viral spike protein and the host cell's ACE2 receptor, or blocking the activity of proteases like TMPRSS2 that are necessary for viral entry.[9][10]

-

Inhibiting Viral Replication: Targeting the RNA-dependent RNA polymerase (RdRp), a key enzyme for replicating the viral genome.[11]

-

Blocking Viral Proteases: Inhibiting viral proteases such as the main protease (Mpro) or papain-like protease (PLpro), which are essential for processing viral polyproteins into functional proteins.[11]

-

Inhibiting Viral Assembly and Release: Interfering with the processes of virion assembly and budding from the host cell.

Further cell-based assays and biochemical studies would be required to elucidate the precise mechanism of action of "this compound".

References

- 1. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Evaluation of a SARS-CoV-2 lateral flow assay using the plaque reduction neutralization test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]

- 9. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. SARS-CoV-2 Infection and Antiviral Strategies: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SARS-CoV-2 qIN-50 Quantitative PCR (qPCR) Assay for Viral Load

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

The SARS-CoV-2 qIN-50 assay is a quantitative reverse transcription polymerase chain reaction (RT-qPCR) test for the detection of SARS-CoV-2 viral RNA in upper respiratory specimens. This assay is intended for researchers, scientists, and drug development professionals to quantitatively measure viral load, a critical parameter in virological studies, antiviral drug efficacy testing, and disease progression monitoring. The assay targets conserved regions within the nucleocapsid (N) and envelope (E) genes of the SARS-CoV-2 genome, providing a sensitive and specific tool for viral quantification.

Principle of the Method

The SARS-CoV-2 qIN-50 assay is a one-step RT-qPCR assay. In this procedure, reverse transcription of viral RNA and subsequent amplification of the resulting cDNA occur in a single tube. The assay employs gene-specific primers and dual-labeled hydrolysis probes for the detection of the SARS-CoV-2 N and E genes.[1][2] An internal control is included to monitor for RNA extraction efficiency and the presence of PCR inhibitors. The fluorescence signal generated is proportional to the amount of amplified product, allowing for the quantification of viral RNA in a sample by comparing the cycle threshold (Ct) values to a standard curve.[3]

Assay Performance Characteristics

The performance of the SARS-CoV-2 qIN-50 assay has been validated using contrived samples prepared by spiking purified SARS-CoV-2 RNA into a matrix of pooled human nasopharyngeal swabs.

Table 1: Analytical Sensitivity

The Limit of Detection (LoD) is defined as the lowest concentration of viral RNA that can be detected with ≥95% confidence.

| Target Gene | Limit of Detection (copies/mL) | Limit of Detection (copies/reaction) |

| N Gene | 100 | 5 |

| E Gene | 150 | 7.5 |

Data is based on in-house validation studies. Best-in-class assays demonstrate a limit of detection (LoD) of ~100 copies of viral RNA per milliliter of transport media.[4][5]

Table 2: Dynamic Range and PCR Efficiency

The dynamic range of the assay was established using a 10-fold serial dilution of a synthetic RNA standard.

| Target Gene | Linear Range (copies/reaction) | PCR Efficiency (%) | R² Value |

| N Gene | 10¹ - 10⁸ | 98.5% | 0.998 |

| E Gene | 10¹ - 10⁸ | 99.2% | 0.997 |

Efficient RT-qPCR assays typically exhibit PCR efficiencies between 90% and 110%.[6]

Experimental Workflow

The following diagram outlines the major steps in the experimental workflow for determining SARS-CoV-2 viral load using the qIN-50 assay.

Caption: Experimental workflow from sample collection to viral load determination.

Experimental Protocols

1. Viral RNA Extraction

It is recommended to use a commercially available viral RNA extraction kit. The following is a general protocol and should be adapted based on the specific kit's instructions.

-

Sample Input: 200 µL of viral transport medium containing the nasopharyngeal swab.

-

Elution Volume: 50 µL of RNase-free water or elution buffer.[1]

Protocol Steps:

-

Vortex the sample tube for 5-10 seconds.

-

Follow the manufacturer's protocol for the chosen viral RNA extraction kit.

-

The extracted RNA should be stored at -70°C or used immediately for RT-qPCR.

2. qPCR Reaction Setup

Materials:

-

SARS-CoV-2 qIN-50 Primer/Probe Mix (20X)

-

One-Step RT-qPCR Master Mix (2X)

-

Extracted Viral RNA

-

SARS-CoV-2 RNA Standard (for standard curve)

-

Nuclease-free water

-

qPCR reaction plates and seals

Reaction Mixture Preparation:

| Component | Volume per reaction (µL) | Final Concentration |

| One-Step RT-qPCR Master Mix (2X) | 10 | 1X |

| qIN-50 Primer/Probe Mix (20X) | 1 | 1X |

| Nuclease-free water | 4 | - |

| Total Master Mix Volume | 15 | - |

| Extracted RNA or Standard | 5 | - |

| Total Reaction Volume | 20 | - |

Protocol Steps:

-

Thaw all reagents on ice.

-

Prepare a master mix for the number of reactions needed, including controls (positive, negative, and no-template controls) and standards.

-

Dispense 15 µL of the master mix into each well of a qPCR plate.

-

Add 5 µL of extracted RNA, standard, or control to the appropriate wells.

-

Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place it in the real-time PCR instrument.

3. Thermal Cycling Protocol

The following thermal cycling conditions are recommended for most real-time PCR instruments.

| Step | Temperature (°C) | Time | Cycles |

| Reverse Transcription | 50 | 15 min | 1 |

| Polymerase Activation | 95 | 2 min | 1 |

| Denaturation | 95 | 15 sec | 45 |

| Annealing/Extension | 58 | 45 sec |

Acquire fluorescence data during the annealing/extension step.

Data Analysis

1. Standard Curve Generation

A standard curve must be generated for each experiment using a serial dilution of the provided SARS-CoV-2 RNA Standard. The concentration of the standards should span the expected range of the unknown samples.

2. Viral Load Quantification

The Ct values of the unknown samples are used to interpolate the viral copy number from the standard curve. The viral load is then calculated based on the initial sample volume and the elution volume during RNA extraction.

Viral Load (copies/mL) = (Copy number from qPCR * Elution Volume) / Initial Sample Volume

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical principle of the probe-based RT-qPCR detection within the SARS-CoV-2 qIN-50 assay.

Caption: Principle of one-step probe-based RT-qPCR for SARS-CoV-2 detection.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Action(s) |

| No signal in positive control | Incorrect reaction setup; degraded reagents. | Prepare fresh reagents; verify pipetting and reaction setup. |

| Signal in no-template control | Contamination of reagents or workspace. | Use fresh, nuclease-free water and reagents; decontaminate work area. |

| Low PCR efficiency | Suboptimal thermal cycling conditions; inhibitors. | Optimize annealing temperature; ensure high-quality RNA extraction. |

| High Ct values in samples | Low viral load; inefficient RNA extraction. | Re-extract RNA; confirm sample integrity. |

For further technical support, please contact our scientific support team.

References

- 1. Designing In-House SARS-CoV-2 RT-qPCR Assay for Variant of Concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. COVID-19 and Diagnostic Testing for SARS-CoV-2 by RT-qPCR—Facts and Fallacies [mdpi.com]

- 4. SARS-CoV2 Testing: The Limit of Detection Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Limit of Detection Matters: The Case for Benchmarking Severe Acute Respiratory Syndrome Coronavirus 2 Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical sensitivity and efficiency comparisons of SARS-CoV-2 RT-qPCR primer-probe sets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 Main Protease (Mpro) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for a high-throughput screening (HTS) campaign designed to identify inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. The methodologies described herein are based on established fluorescence-based assays and are suitable for screening large compound libraries to discover novel antiviral therapeutics, such as SARS-CoV-2-IN-50 (also known as Compound X77C), a known Mpro inhibitor.[1]

Introduction

The SARS-CoV-2 main protease (Mpro) is an essential enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units.[2][3][4][5] This makes it a prime target for antiviral drug development. High-throughput screening (HTS) assays are crucial for rapidly identifying potential Mpro inhibitors from large chemical libraries.[6][7] The following sections detail a robust fluorescence-based HTS protocol, data presentation guidelines, and visualizations of the experimental workflow and underlying biological pathways.

Data Presentation

Effective HTS campaigns require meticulous data organization. The following tables provide a summary of typical quantitative data and reagents used in a fluorescence-based Mpro inhibitor screening assay.

Table 1: Reagent and Compound Concentrations for HTS Assay

| Component | Stock Concentration | Working Concentration | Purpose |

| SARS-CoV-2 Mpro | 1 mg/mL | 40 nM[6] | Target enzyme |

| FRET Substrate | 10 mM in DMSO | 20 µM[6] | Enzyme substrate for fluorescence detection |

| Test Compounds | 10 mM in DMSO | 1 µg/mL - 10 µg/mL[6] | Potential inhibitors |

| Positive Control (e.g., GC376) | 10 mM in DMSO | 10 µM | Known Mpro inhibitor |

| Negative Control (DMSO) | 100% | 0.1% | Vehicle control |

Table 2: HTS Assay Parameters and Conditions

| Parameter | Value | Notes |

| Assay Volume | 50 µL | Per well in a 384-well plate |

| Incubation Time | 15 - 30 minutes | For enzyme and compound pre-incubation |

| Reaction Time | 30 - 60 minutes | After substrate addition |

| Temperature | Room Temperature (25°C) | |

| Fluorescence Reading | Excitation: 340 nm, Emission: 490 nm | Typical for FRET-based assays |

| Z' Factor | > 0.5[6] | A measure of assay quality and robustness |

Experimental Protocols

This section provides a detailed methodology for a representative fluorescence resonance energy transfer (FRET)-based HTS assay for SARS-CoV-2 Mpro inhibitors.

Protocol 1: High-Throughput Screening of SARS-CoV-2 Mpro Inhibitors

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer solution containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

- Mpro Enzyme Solution: Dilute the stock solution of SARS-CoV-2 Mpro to a working concentration of 80 nM (2X final concentration) in assay buffer.

- FRET Substrate Solution: Dilute the stock solution of the FRET substrate to a working concentration of 40 µM (2X final concentration) in assay buffer.

- Compound Plates: Prepare compound plates by dispensing test compounds, positive controls, and negative controls into a 384-well plate. The final concentration of DMSO in the assay should be kept below 1%.

2. HTS Assay Procedure:

- Dispense 25 µL of the 2X Mpro enzyme solution into each well of the 384-well compound plate.

- Incubate the plate at room temperature for 15 minutes to allow for the binding of potential inhibitors to the enzyme.

- Initiate the enzymatic reaction by adding 25 µL of the 2X FRET substrate solution to each well.

- Incubate the reaction plate at room temperature for 30 minutes.

- Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET substrate.

3. Data Analysis:

- Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_negative_control - Fluorescence_background))

- Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

- For hit compounds, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

Visualizations

The following diagrams illustrate the experimental workflow and the underlying biological mechanism.

Caption: Workflow for HTS-based discovery of Mpro inhibitors.

Caption: Mechanism of action of SARS-CoV-2 Mpro and its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-throughput screening of SARS-CoV-2 main and papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantification of a Novel SARS-CoV-2 Inhibitor (Hypothetical Compound: SCV-IN-50)

Disclaimer: The compound "SARS-CoV-2-IN-50" is not found in publicly available scientific literature. Therefore, these application notes and protocols are presented for a hypothetical small molecule inhibitor, herein designated as SCV-IN-50, designed to target a SARS-CoV-2 protein. The methodologies and data provided are illustrative and intended to serve as a template for researchers developing analytical methods for novel antiviral compounds.

Introduction

SCV-IN-50 is a novel, non-covalent, small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Accurate and precise quantification of SCV-IN-50 in various matrices is essential for preclinical and clinical development, including pharmacokinetic (PK), pharmacodynamic (PD), and in vitro ADME (absorption, distribution, metabolism, and excretion) studies. This document outlines standardized protocols for the quantification of SCV-IN-50 using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of SCV-IN-50 in bulk powder, formulation solutions, and for in vitro assays with relatively high concentrations.

-

Instrumentation and Conditions:

-

System: Agilent 1260 Infinity II HPLC or equivalent.

-

Column: Phenomenex Luna® C18(2) 100 Å, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Standard and Sample Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of SCV-IN-50 reference standard and dissolve in 10 mL of Dimethyl Sulfoxide (DMSO).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution in a 50:50 mixture of Acetonitrile:Water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dilute experimental samples with 50:50 Acetonitrile:Water to fall within the calibration range.

-

-

Data Analysis:

-

Integrate the peak area corresponding to the retention time of SCV-IN-50.

-

Construct a linear regression curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of unknown samples using the generated calibration curve.

-

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.995 |

| Range | 1 - 100 µg/mL | - |

| Limit of Detection (LOD) | 0.5 µg/mL | - |

| Limit of Quantification (LOQ) | 1 µg/mL | - |

| Intra-day Precision (%RSD) | 2.1% | ≤ 5% |

| Inter-day Precision (%RSD) | 3.5% | ≤ 5% |

| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying SCV-IN-50 in complex biological matrices such as plasma, serum, and cell lysates.

-

Instrumentation and Conditions:

-

LC System: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.

-

Column: Waters Acquity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B over 0.5 minutes, and re-equilibrate for 0.5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions (Hypothetical):

-

SCV-IN-50: Q1 m/z 450.2 -> Q3 m/z 250.1 (Quantifier), Q3 m/z 150.3 (Qualifier).

-

Internal Standard (IS, e.g., Verapamil): Q1 m/z 455.3 -> Q3 m/z 165.1.

-

-

-

Standard and Sample Preparation (Protein Precipitation):

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions for SCV-IN-50 and the Internal Standard (IS) in DMSO.

-

Calibration Standards: Spike blank human plasma with SCV-IN-50 to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Sample Preparation:

-

To 50 µL of plasma sample (or standard), add 150 µL of Acetonitrile containing the Internal Standard (e.g., 50 ng/mL Verapamil).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a new 96-well plate or autosampler vial for analysis.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (SCV-IN-50) to the Internal Standard (IS).

-

Construct a linear regression curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of unknown samples from the calibration curve.

-

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9989 | ≥ 0.99 |

| Range | 0.1 - 100 ng/mL | - |

| Limit of Detection (LOD) | 0.05 ng/mL | - |

| Limit of Quantification (LOQ) | 0.1 ng/mL | - |

| Intra-day Precision (%RSD) | 4.5% | ≤ 15% |

| Inter-day Precision (%RSD) | 6.8% | ≤ 15% |

| Accuracy (% Recovery) | 96.2% - 104.5% | 85% - 115% |

| Matrix Effect | 1.05 | 0.8 - 1.2 |

Visualizations

Hypothetical Signaling Pathway